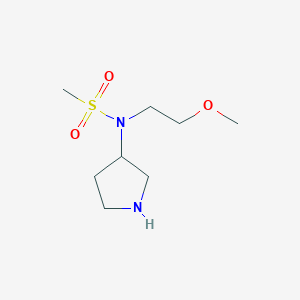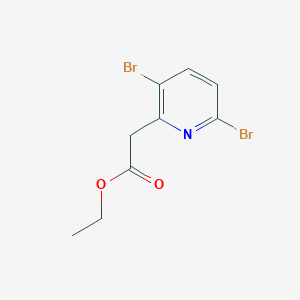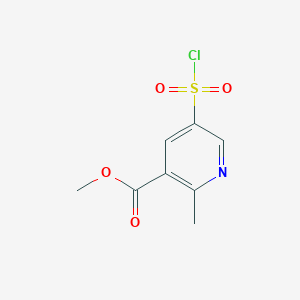
N-(2-甲氧基乙基)-N-吡咯烷-3-基-甲磺酰胺
描述
N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide is a useful research compound. Its molecular formula is C8H18N2O3S and its molecular weight is 222.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
聚合物研究
该化合物用于聚合物研究,特别是在热响应性聚合物的合成中。 这些材料在智能药物递送系统中具有应用,这些系统对体内的温度变化做出反应,在特定部位或时间释放药物 .
生物技术
在生物技术中,研究该化合物在2'-O-甲基-和 2'-O-(2-甲氧基乙基)-RNA 寡核苷酸合成中的作用。 这些修饰的 RNA 在基因治疗和 RNA 药物的开发中具有应用 .
材料科学
该化合物的衍生物用于创建具有热响应特性的非离子聚合物。 这些材料在开发智能涂层和表面方面意义重大,这些涂层和表面可以根据环境刺激改变其特性 .
环境科学
对该化合物的环境应用的研究包括其在离子液体中用于储能和能量转移。 这些应用对于开发更高效的电池和超级电容器至关重要 .
分析化学
在分析化学中,N-(2-甲氧基乙基)-N-吡咯烷-3-基-甲磺酰胺是开发新分析方法研究的一部分。 它可以作为色谱法和质谱法中分析复杂生物样品的标准品或试剂 .
药理学
该化合物正在评估其药代动力学特性。 它可能会影响药物的吸收、分布、代谢和排泄 (ADME),这对于新药物的设计至关重要 .
反义治疗
它还在反义药物技术中被研究。 该化合物可能是反义寡核苷酸的骨架结构的一部分,反义寡核苷酸旨在干扰癌症和遗传疾病等疾病的基因表达 .
作用机制
Target of Action
N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide is an antisense oligonucleotide . The primary targets of this compound are specific RNA molecules within the cell . By binding to these target RNAs, N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide can regulate gene expression and control protein production .
Mode of Action
N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide interacts with its targets through Watson-Crick base pairing . It binds to the sense strand of target RNA, preventing its translation and thus inhibiting the production of the corresponding protein .
Biochemical Pathways
The action of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide affects various biochemical pathways. By inhibiting the translation of specific RNAs, it can disrupt the normal functioning of these pathways and lead to downstream effects . The exact pathways affected would depend on the specific RNA targets of the compound.
Pharmacokinetics
The pharmacokinetics of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide involves its absorption, distribution, metabolism, and excretion (ADME). The compound is resistant to nuclease metabolism, which enhances its stability in both plasma and tissue
Result of Action
The molecular and cellular effects of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide’s action are primarily related to its ability to inhibit protein production. By preventing the translation of specific RNAs, it can alter the cellular protein profile, potentially leading to changes in cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its RNA targets and inhibit their translation
生化分析
Biochemical Properties
N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetyl-CoA synthetase 2 (ACSS2), an enzyme involved in the conversion of acetate to acetyl-CoA . This interaction is significant as it influences the metabolic pathways and energy production within cells. Additionally, N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide can inhibit cellular uptake of acetic acid into lipids and histones, further affecting cellular metabolism .
Cellular Effects
N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic processes and energy production . Furthermore, it can alter cell signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
The molecular mechanism of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of acetyl-CoA synthetase 2 (ACSS2), thereby affecting the production of acetyl-CoA and subsequent metabolic processes . This inhibition can lead to alterations in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged effects on cellular processes . Its degradation over time can lead to a decrease in its efficacy and impact on cells.
Dosage Effects in Animal Models
The effects of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects and toxicity . The threshold effects observed in these studies highlight the importance of dosage optimization to achieve the desired therapeutic outcomes without causing harm.
Metabolic Pathways
N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, its interaction with acetyl-CoA synthetase 2 (ACSS2) influences the production of acetyl-CoA, a key metabolite in energy production and metabolic processes . This interaction can lead to changes in metabolic pathways and overall cellular metabolism.
Transport and Distribution
The transport and distribution of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide within cells and tissues are crucial for its activity and function. It interacts with specific transporters and binding proteins that facilitate its movement and localization within cells . These interactions can affect its accumulation and distribution, influencing its overall efficacy and impact on cellular processes.
Subcellular Localization
N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent effects on cellular processes.
属性
IUPAC Name |
N-(2-methoxyethyl)-N-pyrrolidin-3-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-13-6-5-10(14(2,11)12)8-3-4-9-7-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJGOOWLKSHHHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(C1CCNC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449006.png)







![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449019.png)
![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B1449020.png)

